5-Pyrrolidino-2-pyrrolidone
Overview
Description
5-Pyrrolidino-2-pyrrolidone is a heterocyclic organic compound with the molecular formula C8H14N2O. It is a derivative of pyrrolidone, featuring a pyrrolidine ring fused to a pyrrolidone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrrolidino-2-pyrrolidone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-oxopyrrolidine-5-carboxamide (pyroglutamide) with trimethylchlorosilane in the presence of zinc chloride as a catalyst . This reaction facilitates the formation of the pyrrolidone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Pyrrolidino-2-pyrrolidone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrrolidone ring, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups into the molecule .
Scientific Research Applications
5-Pyrrolidino-2-pyrrolidone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Pyrrolidino-2-pyrrolidone involves its interaction with various molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to enhance learning and memory, potentially through the modulation of neurotransmitter release . Additionally, its role in transdermal drug delivery is linked to its ability to increase the solubility and flux of drugs through the skin.
Comparison with Similar Compounds
2-Pyrrolidone: A simpler analog with a single pyrrolidone ring, used in the synthesis of polyvinylpyrrolidone and various pharmaceuticals.
Pyrrolidine-2,5-dione: Another related compound with a versatile scaffold used in medicinal chemistry.
Uniqueness: 5-Pyrrolidino-2-pyrrolidone is unique due to its dual-ring structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-4-3-7(9-8)10-5-1-2-6-10/h7H,1-6H2,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUXDYKSOOKDQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338675 | |
Record name | 5-Pyrrolidino-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76284-12-3 | |
Record name | 5-Pyrrolidino-2-pyrrolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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